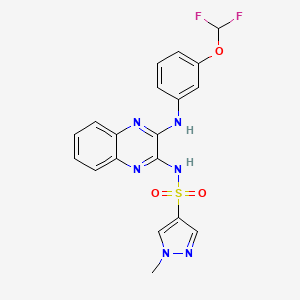

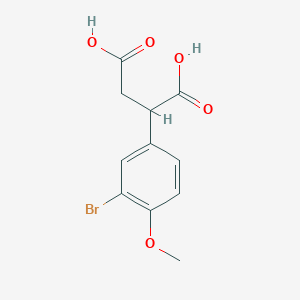

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C22H18F2N4O3S. It has an average mass of 456.465 Da .

Synthesis Analysis

The synthesis of similar quinoxaline derivatives has been reported in the literature. For instance, indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone derivatives have been synthesized by cyclocondensation . Another study reported the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and their corresponding hydrazides and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides .Scientific Research Applications

Synthesis and Characterization

N-(3-((3-(difluoromethoxy)phenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives have been explored extensively for their potential applications in various fields of scientific research. A notable study by Poomathi et al. (2015) focused on the regioselective synthesis of novel compounds via the cleavage of the isatin C–N bond followed by a ring expansion reaction. This green chemistry approach emphasizes environmentally friendly methods for synthesizing quinoxaline derivatives, highlighting the compound's significance in developing new chemical synthesis pathways (Poomathi et al., 2015).

Antimalarial and Antiviral Activities

Research on sulfonamide derivatives, including the structure of interest, has shown potential antimalarial activities. Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, demonstrating the compound's efficacy as a COVID-19 drug candidate through computational calculations and molecular docking studies. The study underscores the versatility of sulfonamide-based compounds in developing therapeutic agents against infectious diseases (Fahim & Ismael, 2021).

Biological Active Sulfonamide Based Hybrids

Sulfonamides, including the specified compound, serve as a critical foundation for numerous pharmacological agents. Ghomashi et al. (2022) reviewed the advances in two-component sulfonamide hybrids, showcasing the compound's role in creating hybrids with antibacterial, anti-obesity, and antitumor activities. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents with diverse biological activities (Ghomashi et al., 2022).

Environmental Impact and Analysis

Studies have also focused on the environmental aspects and analytical methods related to sulfonamides, including their byproducts formed upon solar light irradiation. Fur et al. (2013) employed liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry for analyzing sulfaquinoxaline byproducts, contributing to understanding the environmental fate of such compounds. This research is crucial for assessing the ecological impact of pharmaceuticals and their metabolites (Fur et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given the diverse pharmacological activities exhibited by quinoxaline derivatives . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its mechanism of action.

Mechanism of Action

Target of Action

Quinoxaline derivatives have been studied extensively for their anticancer properties . They have been shown to exhibit binding affinity to the human thymidylate synthase allosteric site , which plays a crucial role in DNA synthesis and repair.

Mode of Action

For instance, some quinoxaline derivatives have been shown to disrupt the cell cycle in the G2/M phase .

Result of Action

Based on the potential disruption of the cell cycle, it can be inferred that the compound may induce cell cycle arrest and apoptosis, particularly in cancer cells .

Properties

IUPAC Name |

N-[3-[3-(difluoromethoxy)anilino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O3S/c1-27-11-14(10-22-27)31(28,29)26-18-17(24-15-7-2-3-8-16(15)25-18)23-12-5-4-6-13(9-12)30-19(20)21/h2-11,19H,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMXGUODYNWMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2474810.png)

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)

![1-methyl-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2474819.png)

![[(E)-[1-(4-fluorophenyl)ethylidene]amino]urea](/img/structure/B2474827.png)